Dcfpyl F-18
Description
Significance of Prostate-Specific Membrane Antigen (PSMA) in Cancer Research
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that has garnered considerable attention in cancer research due to its unique expression profile. nih.govmdpi.com It is significantly overexpressed in prostate cancer cells, with levels up to 1,000 times higher than in benign prostate tissue. nih.gov This overexpression makes it an excellent target for the detection and potential treatment of prostate cancer. nih.gov
PSMA Expression Profile in Neoplasms and Tumor-Associated Neovasculature
While highly expressed in prostate adenocarcinoma, PSMA is also found in the neovasculature of various other solid tumors, but generally not in the vasculature of normal tissues. biorxiv.orgasco.org This includes cancers of the breast, lung, colon, kidney, bladder, pancreas, and liver, as well as glioblastomas and melanomas. asco.orgsnmjournals.orgnih.gov
The expression of PSMA in the tumor-associated blood vessels of these non-prostate cancers opens up possibilities for broader applications of PSMA-targeted imaging and therapies. asco.org Studies have shown that PSMA expression in the neovasculature can be a prognostic indicator. For instance, in hepatocellular carcinoma, high vascular PSMA expression is associated with poorer prognosis. nih.gov Similarly, in osteosarcoma, PSMA expression correlates with worse survival and the presence of metastases. snmjournals.org
The following table summarizes the PSMA expression in the neovasculature of various cancers:
| Cancer Type | Neovasculature PSMA Expression | Tumor Cell PSMA Expression |
| Glioblastoma | Consistently expressed. snmjournals.org | Low (0%-6%). snmjournals.org |
| Non-Small Cell Lung Cancer (NSCLC) | ~59% of cases. snmjournals.org | ~16% of cases. snmjournals.org |
| Renal Cell Carcinoma (Clear Cell) | ~84% of cases. snmjournals.org | Low (0%-5%). snmjournals.org |
| Transitional Cell Carcinoma (Bladder) | ~29% of cases. snmjournals.org | ~17% of cases. snmjournals.org |
| Hepatocellular Carcinoma | High expression in a significant subset. nih.gov | Not specified. |
| Breast Cancer | Reported in a high percentage of cases. nih.gov | Variable. nih.gov |
| Colorectal Cancer | High expression in neovasculature. nih.gov | Not specified. |
| Gastric Cancer | High expression in neovasculature. nih.gov | Not specified. |
| Pancreatic Carcinoma | Reported in neovasculature. asco.orgnih.gov | Not specified. |
| Ovarian Carcinoma | Reported in neovasculature. asco.org | Not specified. |
| Melanoma | Reported in neovasculature. asco.org | Not specified. |
| Soft Tissue Sarcomas | Found in a subset of malignant tumors. oncotarget.com | Generally low, with some exceptions. oncotarget.com |
PSMA as a Molecular Target for Radiotracer Development
The high expression of PSMA on cancer cells and its internalization upon ligand binding make it an ideal target for the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov Small-molecule inhibitors that bind to the extracellular domain of PSMA can be labeled with positron-emitting radionuclides, allowing for sensitive and specific visualization of PSMA-expressing tissues. nih.govnih.gov This has led to the development of a new class of diagnostic agents that are transforming the management of prostate cancer. health.mil
Rationale for Fluorine-18 (B77423) Labeled PSMA-Targeted Radiotracers in Preclinical Positron Emission Tomography (PET)
The choice of radionuclide is critical in the design of a PET tracer. Fluorine-18 ([18F]) has emerged as a preferred isotope for labeling PSMA-targeted molecules for several reasons.
Advantages of Fluorine-18 Radiochemistry for PET Imaging
Fluorine-18 possesses favorable physical and chemical properties for PET imaging. frontiersin.orgnih.gov Its half-life of approximately 110 minutes is long enough to allow for complex radiosynthesis, purification, and transport to imaging centers without their own cyclotrons. nih.govnih.gov This is a significant advantage over shorter-lived isotopes like Carbon-11 (half-life of ~20 minutes). nih.gov
Furthermore, [18F] decays by positron emission (97% of the time) with low positron energy, which results in a short positron range in tissue and consequently, higher resolution PET images. frontiersin.orgacs.org The versatility of fluorine chemistry allows for its incorporation into a wide variety of molecules. acs.org These advantages have made [18F] the most commonly used radioisotope for PET. wustl.edu
Historical Context of PSMA-Targeted Radiotracer Development (e.g., urea-based agents, first-generation probes)
The development of PSMA-targeted radiotracers has a rich history. Early efforts focused on monoclonal antibodies, such as capromab (B1176778) pendetide (B12302954) (ProstaScint), which targeted the intracellular domain of PSMA, limiting its utility. nih.gov A significant breakthrough came with the development of small-molecule, urea-based inhibitors of PSMA. snmjournals.org These compounds bind with high affinity to the extracellular enzymatic site of PSMA. snmjournals.org
The first generation of [18F]-labeled, urea-based PSMA inhibitors included [18F]DCFBC, which was introduced in 2008. springermedizin.deamegroups.org While promising, this agent had certain limitations. This led to the development of second-generation agents with improved properties. [18F]DCFPyL, reported in 2011, demonstrated a higher affinity for PSMA and more favorable biodistribution characteristics compared to its predecessor. springermedizin.deaacrjournals.org This resulted in higher tumor-to-background ratios and improved image quality. springermedizin.de
The development of these agents has been a story of continuous refinement, with researchers creating numerous preclinical agents and culminating in clinically practical PET tracers. nih.gov This evolution has also included the development of gallium-68 (B1239309) ([68Ga]) labeled PSMA ligands, such as [68Ga]Ga-PSMA-11, which have also seen widespread clinical use. nih.govmdpi.com However, the advantages of [18F] have driven the continued development of fluorine-labeled PSMA tracers like [18F]DCFPyL and [18F]PSMA-1007. nih.gov
Structure
2D Structure
Properties
Key on ui mechanism of action |
Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein that plays a role in dietary folate uptake and the release of neurotransmitters within the brain. While PSMA is expressed in many tissues, its expression levels in the prostate are roughly 1000-fold greater than elsewhere in the body and even higher in prostate cancer tissue. Piflufolastat F18 binds to PSMA and therefore, in combination with PET imaging, allows for the visualization of PSMA-positive lesions associated with prostate cancer. |
|---|---|
CAS No. |
1207181-29-0 |
Molecular Formula |
C18H23FN4O8 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1 |
InChI Key |
OLWVRJUNLXQDSP-MVBOSPHXSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(N[C@H](C(O)=O)CCCCNC(C1=CC=C([18F])N=C1)=O)=O |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F] |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dcfpyl F-18; 18F-DCFPyL; |
Origin of Product |
United States |
Radiochemistry and Synthesis Methodologies of 18f Dcfpyl
Precursor Design and Chemical Structure Derivations
The successful radiosynthesis of [18F]DCFPyL is highly dependent on the design of its precursor. A key development in this area was the creation of a protected trimethylammonium precursor, which facilitates direct radiofluorination. nih.gov The specific precursor, 5-(((S)-6-(tert-butoxy)-5-(3-((S)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-6-oxohexyl)carbamoyl)-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate, was engineered for this purpose. nih.govgoogle.com
Radiolabeling Strategies
Two primary strategies have been employed for the radiolabeling of the DCFPyL molecule with fluorine-18 (B77423): direct nucleophilic substitution and the use of prosthetic groups.
Direct radiofluorination is a highly desirable method for preparing [18F]DCFPyL due to its relative simplicity. nih.gov This technique involves a direct nucleophilic heteroaromatic substitution reaction where the trimethylammonium leaving group on the precursor is displaced by the no-carrier-added [18F]fluoride ion. nih.govnih.gov
Research has focused on optimizing the reaction conditions to maximize the radiochemical yield (RCY) and minimize the formation of impurities. snmjournals.org Key parameters that have been systematically investigated include the amount of precursor, reaction temperature, and reaction time. nih.govsnmjournals.org A significant finding is the inverse correlation between the amount of precursor used and the resulting RCY; reducing the precursor amount has been shown to improve yields and reduce by-product formation. snmjournals.orgnih.gov For instance, one study demonstrated that using 0.125 mg of precursor yielded 31% RCY for [18F]DCFPyL with only 6% RCY of by-products, whereas using 2 mg of precursor resulted in 16% RCY for the desired product and 18% RCY for by-products. snmjournals.org This simplified, one-step approach can be performed on an unprotected carboxylic acid precursor, further streamlining the process. nih.gov
Table 1: Optimization of Direct Radiofluorination of [18F]DCFPyL
| Precursor Amount | Radiochemical Yield (RCY) of [18F]DCFPyL | RCY of By-products | Reference |
|---|---|---|---|
| 2 mg | 16% | 18% | snmjournals.org |
| 0.125 mg | 31% | 6% | snmjournals.org |
An alternative to direct labeling is the multi-step prosthetic group approach. nih.gov This indirect method involves first synthesizing a smaller, 18F-labeled molecule (the prosthetic group), which is then conjugated to the larger parent molecule. nih.govacs.org A commonly used prosthetic group for this purpose is 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP). nih.govacs.orgacs.org
The synthesis of [18F]DCFPyL using this method is typically a two-step process. acs.orgsnmjournals.org First, [18F]F-Py-TFP is prepared by reacting [18F]fluoride with a trimethylammonium precursor. acs.org The purified [18F]F-Py-TFP is then reacted with the Lys-NHC(O)NH-glu precursor, followed by the cleavage of protecting groups to yield [18F]DCFPyL. snmjournals.org This approach has demonstrated non-decay-corrected radiochemical yields of 39-42% from the prosthetic group. snmjournals.org While often more complex than direct labeling, this strategy can be advantageous for molecules that are not amenable to direct radiofluorination due to thermal instability or other chemical constraints. nih.govacs.org
Automated Radiosynthesis Platforms
To ensure consistent, high-yield production of [18F]DCFPyL for clinical use, the synthesis processes have been automated on various commercial platforms.
The GE TRACERlab FXFN is a widely used automated synthesis unit for the production of [18F]DCFPyL. d-nb.infonih.govnih.gov This platform is well-suited for executing the direct radiofluorination method in a fully automated, single-reactor sequence. nih.govnih.gov The process on the TRACERlab FXFN typically includes:
Trapping and elution of cyclotron-produced [18F]fluoride.
Azeotropic drying of the [18F]fluoride with an eluent like a potassium carbonate/Kryptofix 222 mixture. d-nb.info
The nucleophilic substitution reaction with the precursor in a solvent such as acetonitrile (B52724) at an elevated temperature. nih.govd-nb.info
Acidic hydrolysis to remove the tert-butyl protecting groups. d-nb.info
Purification of the final product using high-performance liquid chromatography (HPLC). d-nb.infonih.gov
Using the TRACERlab FXFN platform, [18F]DCFPyL has been reliably produced with decay-corrected radiochemical yields of approximately 23 ± 5% within a total synthesis time of about 55 minutes, including HPLC purification. nih.govnih.gov
Optimizing the synthesis within a single reactor is crucial for efficiency and is a key feature of automated platforms like the TRACERlab FXFN. nih.govnih.gov The goal of optimization is to maximize RCY, increase molar activity, and shorten the total synthesis time. snmjournals.org As previously noted, a critical optimization parameter is the precursor concentration. snmjournals.orgnih.gov By minimizing the precursor amount, not only is the yield improved, but the molar activity of the final product is also significantly increased. snmjournals.org
Further optimization involves fine-tuning the azeotropic drying steps to ensure the [18F]fluoride is highly reactive and concentrating the radioactivity at the bottom of the reactor, which is important for reactions using small solvent volumes. d-nb.info Automation on other platforms, such as the Synthera® RNplus, has also been successful, achieving decay-corrected RCYs of 24% ± 7% in a shorter synthesis time of 28 minutes. snmjournals.org These single-reactor, optimized, and automated procedures are essential for making [18F]DCFPyL readily available for widespread clinical application. nih.gov
Table 2: Comparison of Automated Synthesis Platforms for [18F]DCFPyL
| Platform | Synthesis Time | Radiochemical Yield (Decay-Corrected) | Specific/Molar Activity (EOS) | Reference |
|---|---|---|---|---|
| TRACERlab FXFN | 55 min | 23 ± 5% | Not specified | nih.govnih.gov |
| Custom Radiofluorination Module | 66 min | 30.9% (non-decay-corrected) | 4.4 TBq/μmol | nih.gov |
| Sofie Biosciences ELIXYS | 87 min | 19% (non-decay-corrected) | 2.2 TBq/μmol | nih.gov |
| Synthera® RNplus | 28 min | 24 ± 7% | 36,000 Ci/mmol | snmjournals.org |
Purification and Quality Control Methodologies for Preclinical Research
The purification and rigorous quality control of [18F]DCFPyL are paramount to ensure the accuracy and reproducibility of preclinical research findings. Methodologies are focused on separating the desired radiotracer from unreacted [18F]fluoride, precursors, and other chemical impurities, as well as accurately assessing its radiochemical properties.
High-Performance Liquid Chromatography (HPLC) Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of [18F]DCFPyL, particularly in automated synthesis modules. This method provides high-resolution separation, ensuring a final product with high chemical and radiochemical purity.
In typical automated synthesis procedures, the crude reaction mixture, after deprotection of the precursor, is injected onto a semi-preparative HPLC column. nih.gov The system utilizes a specific mobile phase, often a mixture of solvents such as acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA), to separate the components based on their polarity. researchgate.net The desired [18F]DCFPyL peak is identified by its retention time, which is confirmed by comparison with a non-radioactive standard. nih.gov
Once the [18F]DCFPyL fraction is collected from the HPLC system, it is commonly reformulated. This often involves trapping the collected fraction on a solid-phase extraction (SPE) cartridge, washing away the HPLC solvents, and then eluting the final product in a physiologically compatible solution, such as ethanol (B145695) and saline. nih.govnih.gov This final step ensures the product is suitable for in vivo preclinical studies. Analytical HPLC is also a critical tool for quality control, used to confirm the identity and assess the purity of the final radiotracer product before its use in preclinical models. scispace.com
Cartridge-Based Purification Techniques
As an alternative to the more time-consuming HPLC purification, cartridge-based purification techniques, also known as solid-phase extraction (SPE), have been developed to streamline and simplify the production of [18F]DCFPyL. snmjournals.org This method leverages the significant difference in polarity between [18F]DCFPyL and potential impurities. snmjournals.org
The process typically involves passing the crude reaction mixture, after dilution and acidification, through a C18 cartridge. snmjournals.org The lipophilic [18F]DCFPyL is retained on the cartridge, while more polar impurities, such as unreacted [18F]fluoride and the precursor, are washed away with water. snmjournals.org The purified [18F]DCFPyL is then eluted from the cartridge using a solution of ethanol in saline. nih.govsnmjournals.org
This cartridge-based approach offers several advantages, including a reduction in synthesis time and the elimination of the need for a dedicated HPLC system for purification, making the production of [18F]DCFPyL more efficient and accessible for preclinical research. snmjournals.org Studies have demonstrated that this method can produce [18F]DCFPyL with high radiochemical purity, suitable for human use. snmjournals.org
Radiochemical Yield and Purity Assessments
The efficiency of the radiosynthesis and the quality of the final [18F]DCFPyL product are critically evaluated through the assessment of radiochemical yield and purity. These parameters are routinely measured for each synthesis batch to ensure consistency and reliability in preclinical studies.
Radiochemical Yield is typically reported as a decay-corrected percentage, reflecting the efficiency of the radiolabeling and purification process. It is calculated based on the starting activity of [18F]fluoride and the final activity of the purified [18F]DCFPyL. Various automated synthesis platforms and methodologies have been shown to produce [18F]DCFPyL with a range of radiochemical yields. nih.govnih.gov
Radiochemical Purity is the proportion of the total radioactivity in the final product that is present in the chemical form of [18F]DCFPyL. It is a critical measure of the quality of the radiotracer, as impurities can interfere with imaging results. High radiochemical purity, typically greater than 95%, is required for preclinical applications. nih.govnih.gov This is commonly determined by analytical HPLC, where the radioactivity of the [18F]DCFPyL peak is compared to the total radioactivity detected in the chromatogram. nih.gov
The following table summarizes the radiochemical yield, purity, and synthesis times reported in various preclinical studies for [18F]DCFPyL.
| Synthesis Method/Platform | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Total Synthesis Time (minutes) | Reference |
|---|---|---|---|---|
| Automated Synthesis (TRACERlab FXFN) with HPLC Purification | 23 ± 5% | >98% | 55 | nih.gov |
| Custom Radiofluorination Module with HPLC Purification | 30.9% (non-decay-corrected) | >95% | 66 | nih.gov |
| ELIXYS Synthesis Module with HPLC Purification | 19% (non-decay-corrected) | >95% | 87 | nih.gov |
| Multi-step Synthesis with Cartridge Purification | 2.8 ± 1.2% (non-decay-corrected) | 100% | 90 | nih.gov |
| Synthera® RNplus with Cartridge-Based Purification | 29 ± 13% | >97% | 21 | snmjournals.org |
Specific Radioactivity Determination
Specific radioactivity is a crucial parameter for radiotracers used in preclinical imaging, as it represents the amount of radioactivity per unit mass of the compound. High specific activity is generally desirable to minimize the administered chemical mass, thereby avoiding potential pharmacological effects and ensuring that the tracer binds to its target without saturating the available binding sites.
The specific activity of [18F]DCFPyL is determined at the end of synthesis (EOS) and is typically expressed in units of gigabecquerels per micromole (GBq/μmol) or curies per micromole (Ci/μmol). This value is calculated by dividing the total radioactivity of the final product by the molar amount of the compound, which is quantified using analytical techniques such as HPLC with a UV detector to measure the mass concentration.
Different synthesis methods and platforms can yield [18F]DCFPyL with varying specific activities. The following table provides a comparison of specific radioactivity values reported in the literature.
| Synthesis Method/Platform | Specific Radioactivity (EOS) | Reference |
|---|---|---|
| Automated Synthesis (TRACERlab FXFN) | 80-100 GBq/μmol | nih.govscispace.com |
| Custom Radiofluorination Module | 4.4 TBq/μmol (120 Ci/μmol) | nih.gov |
| ELIXYS Synthesis Module | 2.2 TBq/μmol (59.3 Ci/μmol) | nih.gov |
| Multi-step Synthesis | 159 ± 45 GBq/μmol | nih.gov |
Molecular Mechanism of Action and Cellular Interaction Studies
PSMA Binding Affinity and Selectivity Studies
The high affinity and selectivity of DCFPyL F-18 for PSMA are critical for its function, enabling it to specifically target and accumulate in tissues expressing this antigen.
The binding affinity of this compound and its non-radioactive counterpart to PSMA has been quantified through in vitro receptor binding assays, which determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial indicators of the ligand's potency.
Studies have consistently demonstrated the high affinity of DCFPyL for PSMA. In one study, the non-radioactive DCFPyL compound displayed a Ki value of 1.1 ± 0.1 nM for PSMA. nih.gov Another in vitro competition binding assay using LNCaP cells and ¹⁸F-DCFPyL as the radioligand determined the Ki value for DCFPyL to be 2.0 ± 0.8 nM. snmjournals.org Further research comparing novel Glu-urea-Glu-(EuE)-based inhibitors with ¹⁸F-DCFPyL reported an IC50 value of 12.3 ± 1.2 nM for ¹⁸F-DCFPyL. researchgate.net These low nanomolar values signify a strong binding interaction between DCFPyL and the PSMA receptor.
Table 1: In Vitro Binding Affinity of DCFPyL for PSMA
| Compound | Assay Type | Cell Line | Radioligand | Value | Citation |
|---|---|---|---|---|---|
| DCFPyL | Inhibition Constant (Ki) | - | - | 1.1 ± 0.1 nM | nih.gov |
| DCFPyL | Inhibition Constant (Ki) | LNCaP | ¹⁸F-DCFPyL | 2.0 ± 0.8 nM | snmjournals.org |
| ¹⁸F-DCFPyL | Inhibitory Concentration (IC50) | LNCaP | [¹²⁵I]I-BA)KuE | 12.3 ± 1.2 nM | researchgate.net |
Competitive binding experiments are essential to confirm that the uptake of ¹⁸F-DCFPyL is specifically mediated by its interaction with the PSMA receptor. In these experiments, the binding of the radiotracer is challenged by the presence of a non-radioactive (or "cold") PSMA ligand.
In studies involving PSMA-positive LNCaP tumor-bearing mice, the co-injection of non-radioactive DCFPyL significantly blocked the uptake of ¹⁸F-DCFPyL in the tumors, confirming the specificity of the radiotracer for PSMA. nih.govresearchgate.net For instance, dynamic PET analysis showed that radioactivity uptake in LNCaP tumors was substantially reduced in the presence of non-radioactive DCFPyL, with the standardized uptake value at 60 minutes (SUV60min) dropping to 0.22 in the blocked group. nih.govresearchgate.net Similarly, in vivo biodistribution studies in mice with PC3(+) tumor xenografts, which express PSMA, demonstrated that tumor uptake of ¹⁸F-DCFPyL was effectively blocked by the co-administration of non-radioactive DCFPyL. nih.gov These experiments collectively validate that the accumulation of ¹⁸F-DCFPyL in target tissues is a direct result of its specific binding to PSMA. snmjournals.orgnih.gov
Cellular Uptake and Internalization Kinetics
Beyond high-affinity binding, the diagnostic utility of ¹⁸F-DCFPyL is enhanced by its internalization into target cells following receptor binding. This process traps the radiotracer inside the cell, leading to a strong and persistent signal for PET imaging.
Experiments using PSMA-positive human prostate cancer cell lines, such as LNCaP, have demonstrated significant internalization of ¹⁸F-DCFPyL. In one study, after a 60-minute incubation period, the internalized fraction of radioactivity in LNCaP cells accounted for 35.05 ± 0.69% of the total uptake per milligram of protein. nih.gov This represents a substantial portion of the cell-associated radioactivity, with about 44% of the total radioactivity being internalized. nih.gov Further comparative studies have shown that novel PSMA ligands can exhibit even higher internalization rates than ¹⁸F-DCFPyL, highlighting the importance of this characteristic for developing new radiotracers. researchgate.net
To further establish the PSMA-specificity of ¹⁸F-DCFPyL, its uptake has been compared in cell models with and without PSMA expression. A clear distinction in uptake is consistently observed.
Studies comparing PSMA-positive LNCaP cells with PSMA-negative PC3 cells revealed substantially higher membrane accumulation and internalization of ¹⁸F-DCFPyL in the LNCaP cells. nih.gov After 60 minutes of incubation, LNCaP cells showed 45.47 ± 1.01% of total uptake/mg protein in the membrane-bound fraction and 35.05 ± 0.69% in the internalized fraction. nih.gov In stark contrast, the PSMA-negative PC3 cells showed only 4.30 ± 0.40% in the membrane-bound fraction and a mere 0.76 ± 0.05% in the internalized fraction. nih.gov
Another powerful comparison used phenotypically identical cell lines differing only in PSMA expression: the PSMA-positive PC3 PIP and the PSMA-negative PC3 flu xenografts. nih.gov Imaging studies in mice bearing both types of tumors showed that ¹⁸F-DCFPyL clearly delineated the PSMA+ PC3 PIP tumors. nih.gov At 2 hours post-injection, the uptake in the PIP tumor was 39.4 ± 5.4 percent injected dose per gram of tissue (%ID/g), resulting in a remarkable tumor-to-tumor uptake ratio of 358:1 when compared to the PSMA-negative PC3 flu tumor. nih.gov
Table 2: Comparative Cellular Uptake of ¹⁸F-DCFPyL
| Cell Line | PSMA Status | Fraction | Uptake (% total uptake/mg protein) | Citation |
|---|---|---|---|---|
| LNCaP | Positive | Membrane-bound | 45.47 ± 1.01 | nih.gov |
| LNCaP | Positive | Internalized | 35.05 ± 0.69 | nih.gov |
| PC3 | Negative | Membrane-bound | 4.30 ± 0.40 | nih.gov |
| PC3 | Negative | Internalized | 0.76 ± 0.05 | nih.gov |
The retention of ¹⁸F-DCFPyL in PSMA-positive cells is attributed to a specific molecular trapping mechanism. d-nb.infocapes.gov.br Kinetic analysis of PET data supports a two-tissue compartmental model, which confirms this trapping process. nih.govresearchgate.netresearchgate.net The mechanism is described as a two-step process:
Initial Binding: The ¹⁸F-DCFPyL molecule first binds to the PSMA receptor on the surface of the cancer cell. d-nb.infocapes.gov.br
Internalization: Following binding, the entire ¹⁸F-DCFPyL-PSMA complex is transported into the cytoplasm of the cell. d-nb.infocapes.gov.br
This internalization effectively traps the radioactivity within the cell, leading to the sustained and high-contrast signal observed in PSMA-positive tumors during PET imaging. d-nb.infocapes.gov.br
Preclinical Pharmacological and Imaging Characterization in Animal Models
In Vivo Biodistribution Studies
Biodistribution studies are fundamental to understanding how a radiotracer behaves in a living organism. For [18F]DCFPyL, these studies have been crucial in demonstrating its suitability for imaging PSMA-positive tumors.
Organ Uptake and Clearance Profiles in Xenograft Models
In vivo biodistribution studies using immunocompromised mice with xenograft tumors have been instrumental in defining the uptake and clearance characteristics of [18F]DCFPyL. Following intravenous injection, the tracer distributes rapidly. mdpi.com
High uptake has been consistently observed in PSMA-positive tumors. mdpi.comnih.govaacrjournals.orgeuropa.eusnmjournals.org For instance, in mice with PSMA-positive PC3 PIP xenografts, significant tumor uptake was seen, which remained high for several hours post-injection. nih.govaacrjournals.orgsnmjournals.org Specifically, uptake in these tumors was 46.7 ± 5.8% of the injected dose per gram of tissue (%ID/g) at 30 minutes, with only a minor decrease over the subsequent four hours. nih.goveuropa.eu
The kidneys exhibit the most significant uptake of [18F]DCFPyL among normal organs, a finding attributed to both specific binding to PSMA expressed in the proximal renal tubules and renal excretion of the compound. nih.govaacrjournals.orgnih.govnih.gov However, clearance from the kidneys is rapid. nih.govaacrjournals.org Studies have shown a decrease in renal uptake from 74.1 ± 6.6 %ID/g at 30 minutes to 7.4 ± 0.9 %ID/g at 4 hours post-injection. nih.govaacrjournals.org At 60 minutes post-injection, the kidney, liver, and spleen showed the highest levels of uptake. nih.govaacrjournals.org
Other tissues, such as the liver and spleen, show some uptake, but at significantly lower levels than the kidneys and PSMA-positive tumors. nih.govaacrjournals.org The clearance from most non-target tissues is fast, which is consistent with the hydrophilic nature of [18F]DCFPyL. nih.gov This rapid clearance from background tissues leads to excellent tumor-to-background ratios, which improve over time. mdpi.comnih.gov For example, the tumor-to-muscle ratio has been shown to increase steadily over time, indicating retention in the tumor and clearance from the muscle. mdpi.com
Quantitative Analysis of Percent Injected Dose per Gram (%ID/g) in Tissues
Quantitative analysis of the percent injected dose per gram (%ID/g) provides a standardized measure of radiotracer accumulation in various tissues. For [18F]DCFPyL, ex vivo biodistribution studies have generated detailed %ID/g data at different time points post-injection.
In a study using mice with both PSMA-positive PC3 PIP and PSMA-negative PC3 flu xenografts, the uptake in PSMA-positive tumors was substantial, reaching 39.4 ± 5.4 %ID/g at 2 hours post-injection. nih.govaacrjournals.org In contrast, uptake in the PSMA-negative tumors was minimal. nih.govaacrjournals.org At the same 2-hour time point, renal uptake was 15.7 %ID/g and liver uptake was 2.1 %ID/g. nih.gov Bone uptake was noted to be nearly 2% ID/g at most time points. aacrjournals.org
Another study in mice with LNCaP (PSMA+) and PC3 (PSMA-) tumors also demonstrated high uptake in the PSMA-positive tumors. nih.govd-nb.info The following table summarizes key biodistribution data from a preclinical study. aacrjournals.org
| Tissue | 30 min | 1 hr | 2 hr | 4 hr |
|---|---|---|---|---|
| PSMA+ PC3 PIP Tumor | 46.7 ± 5.8 | 41.5 ± 4.5 | 39.4 ± 5.4 | 36.6 ± 4.3 |
| PSMA- PC3 flu Tumor | 1.2 ± 0.4 | 0.34 ± 0.08 | 0.11 ± 0.02 | 0.03 ± 0.01 |
| Kidney | 74.1 ± 6.6 | 40.3 ± 3.9 | 15.7 ± 2.1 | 7.4 ± 0.9 |
| Liver | 2.5 ± 0.3 | 2.3 ± 0.2 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| Spleen | 3.8 ± 0.9 | 2.9 ± 0.4 | 2.0 ± 0.3 | 1.1 ± 0.1 |
| Muscle | 0.4 ± 0.1 | 0.3 ± 0.05 | 0.2 ± 0.03 | 0.1 ± 0.01 |
| Bone | 1.9 ± 0.4 | 1.8 ± 0.3 | 1.7 ± 0.2 | 1.5 ± 0.2 |
Evaluation of PSMA-Dependent Uptake in Tumor Xenografts
A key aspect of the preclinical evaluation of [18F]DCFPyL is the confirmation of its PSMA-dependent uptake. This has been robustly demonstrated through several experimental approaches.
One common method involves using isogenic xenograft models, where mice are implanted with both PSMA-positive and PSMA-negative tumors. nih.govaacrjournals.org Studies have consistently shown high accumulation of [18F]DCFPyL in PSMA-positive tumors (e.g., PC3 PIP, LNCaP) and significantly lower uptake in PSMA-negative tumors (e.g., PC3 flu, PC3). nih.govaacrjournals.orgnih.govnih.gov For example, at 2 hours post-injection, the ratio of uptake in PSMA+ PC3 PIP tumors to PSMA- PC3 flu tumors was an impressive 358:1. nih.govaacrjournals.org
Blocking studies provide further evidence of PSMA-specific binding. nih.govnih.govd-nb.infosnmjournals.org In these experiments, the co-administration of a non-radioactive PSMA inhibitor, such as DCFPyL, significantly reduces the uptake of [18F]DCFPyL in PSMA-positive tumors. nih.govnih.govd-nb.infosnmjournals.org This competitive inhibition confirms that the tracer's accumulation in the tumor is mediated by its binding to PSMA. nih.govd-nb.info For instance, pre-dosing with non-radioactive DCFPyL was shown to block radioactivity uptake in LNCaP tumors. nih.govd-nb.info
Dynamic Positron Emission Tomography (PET) Imaging in Animal Models
Dynamic PET imaging allows for the real-time visualization and quantification of radiotracer kinetics in vivo, providing a deeper understanding of its uptake and retention mechanisms.
MicroPET/CT Imaging Protocols
Preclinical imaging of [18F]DCFPyL is typically performed using dedicated small-animal PET/CT scanners. nih.govnih.govd-nb.infoacs.org The protocols generally involve anesthetizing the tumor-bearing mice and injecting a bolus of the radiotracer, often through a tail vein catheter. nih.govd-nb.info Dynamic PET data is then acquired for a specified duration, commonly 60 minutes. nih.govd-nb.infoacs.org The acquired list-mode data is subsequently sorted into a series of time frames to allow for kinetic analysis. d-nb.info For anatomical localization and attenuation correction, a CT scan is typically acquired either before or after the PET scan. nih.gov Throughout the imaging procedure, the animals' body temperature is maintained to ensure physiological stability. d-nb.infonih.gov
Time-Activity Curve Analysis
Time-activity curves (TACs) are generated from the dynamic PET data by plotting the radioactivity concentration in a region of interest over time. TAC analysis for [18F]DCFPyL in PSMA-positive xenografts reveals a continuous increase in radioactivity accumulation and retention over the imaging period. nih.govnih.gov For example, in LNCaP (PSMA+) tumors, a continuous increase in radioactivity was observed over 60 minutes. nih.gov In contrast, PSMA-negative tumors and reference tissues like muscle show rapid clearance. nih.govd-nb.info
Kinetic modeling of the TACs can provide further insights. A reversible two-tissue compartmental model has been shown to best describe the pharmacokinetics of [18F]DCFPyL in PSMA-positive tumors. nih.govd-nb.inforesearchgate.net This model suggests a two-step mechanism involving binding to PSMA and subsequent internalization, leading to the molecular trapping and retention of the radiotracer within the cancer cells. d-nb.inforesearchgate.net The rate constants derived from this model, such as a very small k4 value, indicate nearly negligible dissociation or externalization of the tracer from the cancer cells, confirming its strong retention. nih.govresearchgate.net
The following table presents a sample of time-activity curve data from a preclinical study. nih.gov
| Tissue | 5 min | 60 min |
|---|---|---|
| LNCaP Tumor (PSMA+) | 0.95 | 1.1 |
| PC3 Tumor (PSMA-) | - | 0.11 |
| LNCaP Tumor (Blocked) | - | 0.22 |
| Muscle | - | 0.06 |
Standardized Uptake Value (SUV) Assessment in Preclinical Models
The standardized uptake value (SUV) is a semi-quantitative metric used in PET imaging to assess the uptake of a radiotracer in tissue. In preclinical evaluations, [18F]DCFPyL has demonstrated high and specific uptake in PSMA-positive (PSMA+) tumor models.
Dynamic PET imaging in mice bearing PSMA+ LNCaP prostate cancer xenografts revealed rapid and increasing tumor uptake over time. researchgate.netnih.govcapes.gov.br Studies reported a mean SUV at 5 minutes post-injection (SUV5min) of 0.95, which increased to 1.1 by 60 minutes post-injection (SUV60min). researchgate.netnih.govcapes.gov.brnih.gov In contrast, PSMA-negative (PSMA-) PC3 tumors showed continuous clearance of the radiotracer, with an SUV60min of 0.11. researchgate.netnih.govcapes.gov.br The specificity of this uptake was confirmed in blocking studies, where pre-administration of non-radioactive DCFPyL reduced the SUV60min in LNCaP tumors to 0.22. researchgate.netnih.govcapes.gov.br
Further studies in different tumor models, such as 22Rv1 xenografts, also showed high tumor uptake with a maximum SUV (SUVmax) of 2.17 ± 0.42. scilit.com In another model using PSMA+ PC3 PIP xenografts, the uptake at 2 hours post-injection was exceptionally high, reaching 39.4 ± 5.4 percent of the injected dose per gram of tissue (%ID/g). aacrjournals.orgnih.gov These findings consistently highlight the tracer's ability to accumulate significantly in PSMA-expressing tumors.
| Preclinical Model | Time Point | SUV / Uptake Value | Condition | Reference |
|---|---|---|---|---|
| LNCaP (PSMA+) | 5 min | 0.95 | Baseline | researchgate.netnih.govcapes.gov.br |
| LNCaP (PSMA+) | 60 min | 1.1 | Baseline | researchgate.netnih.govcapes.gov.brnih.gov |
| LNCaP (PSMA+) | 60 min | 0.22 | Blocked with nonradioactive DCFPyL | researchgate.netnih.govcapes.gov.br |
| PC3 (PSMA-) | 60 min | 0.11 | Baseline | researchgate.netnih.govcapes.gov.br |
| PC3 PIP (PSMA+) | 2 hours | 39.4 ± 5.4 %ID/g | Baseline | aacrjournals.orgnih.gov |
| 22Rv1 (PSMA+) | Not Specified | 2.17 ± 0.42 (SUVmax) | Baseline | scilit.com |
Tumor-to-Background and Tumor-to-Muscle Ratios
High contrast between the tumor and surrounding healthy tissues is crucial for accurate PET imaging. [18F]DCFPyL has demonstrated excellent tumor-to-background ratios in various preclinical models, facilitated by its rapid clearance from non-target tissues like blood and muscle. nih.gov
In studies with LNCaP tumor-bearing mice, fast blood clearance resulted in tumor-to-blood ratios increasing from 1.0 at 10 minutes to 8.3 at 60 minutes post-injection. researchgate.netnih.govcapes.gov.br Ex vivo biodistribution studies confirmed a high tumor-to-blood ratio of 8.9 ± 1.9 at 60 minutes. nih.gov The clearance from muscle tissue was also rapid and continuous, with an SUV60min of just 0.06, leading to a high tumor-to-muscle ratio of 17.0 ± 3.4 at 60 minutes post-injection. researchgate.netnih.govcapes.gov.brnih.gov
Even more striking contrast was observed in studies using isogenic PSMA+ PC3 PIP and PSMA- PC3 flu tumor models. At 2 hours post-injection, the tumor-to-muscle ratio exceeded 300:1. nih.gov A separate analysis reported a ratio of PSMA+ PC3 PIP to PSMA- PC3 flu tumor uptake of 358:1 at the same time point, underscoring the high specificity and excellent imaging contrast provided by [18F]DCFPyL. aacrjournals.orgnih.gov Another study using 22Rv1 tumors reported a tumor-to-muscle ratio of 84.37 ± 31.62. scilit.com
| Preclinical Model | Ratio Type | Time Point | Ratio Value | Reference |
|---|---|---|---|---|
| LNCaP (PSMA+) | Tumor-to-Blood | 10 min | 1.0 | researchgate.netnih.govcapes.gov.br |
| LNCaP (PSMA+) | Tumor-to-Blood | 60 min | 8.3 | researchgate.netnih.govcapes.gov.br |
| LNCaP (PSMA+) | Tumor-to-Blood | 60 min | 8.9 ± 1.9 | nih.gov |
| LNCaP (PSMA+) | Tumor-to-Muscle | 60 min | 17.0 ± 3.4 | nih.gov |
| PC3 PIP (PSMA+) vs PC3 flu (PSMA-) | Tumor-to-Tumor | 2 hours | 358:1 | aacrjournals.orgnih.gov |
| 22Rv1 (PSMA+) | Tumor-to-Muscle | Not Specified | 84.37 ± 31.62 | scilit.com |
Preclinical Pharmacokinetic and Compartmental Modeling
Pharmacokinetic modeling provides a quantitative understanding of the tracer's behavior in vivo. For [18F]DCFPyL, this has been extensively studied in preclinical models.
Blood Clearance and Plasma Protein Binding Assessment
[18F]DCFPyL exhibits favorable pharmacokinetic properties, including rapid blood clearance. researchgate.netnih.govnih.govnih.gov This rapid clearance contributes to the low background signal and high tumor-to-blood ratios observed in imaging studies. nih.gov Metabolic profiling in mice revealed low binding of the radiotracer to blood cells and plasma proteins, which results in high bioavailability. researchgate.net The majority of radioactivity is found in the plasma fraction, indicating it is readily available for uptake by target tissues. nih.gov
Specifically, the plasma protein binding of [18F]DCFPyL has been quantified and found to be low, in the range of 12–14%. nih.govtum.deresearchgate.net This characteristic is advantageous compared to other tracers that may have higher protein binding, which can lead to slower clearance and higher background activity. nih.govtum.de
Reversible Two-Tissue Compartmental Model Analysis
Kinetic analysis of dynamic PET data from preclinical studies has consistently shown that a reversible two-tissue compartmental model best describes the in vivo behavior of [18F]DCFPyL. researchgate.netnih.govcapes.gov.brnih.govd-nb.info This model is often applicable to receptor-binding radiotracers and was found to be the best fit for quantifying the pharmacokinetics in both PSMA+ LNCaP and PSMA- PC3 tumor models. researchgate.netnih.govd-nb.infosnmjournals.orgsnmjournals.org
The model presumes a two-step process for cellular uptake: first, the tracer binds to PSMA on the cell membrane, and second, the tracer-PSMA complex is transported into the cell's cytoplasm. d-nb.info The analysis points to a molecular trapping mechanism based on this PSMA binding and subsequent internalization, which leads to the retention of radioactivity in PSMA+ tumors. researchgate.netnih.govcapes.gov.brnih.gov
Kinetic Rate Constant Determination (e.g., K1, k2, k3, k4)
The reversible two-tissue compartmental model utilizes four kinetic rate constants to describe the tracer's movement between compartments:
K1 : The rate of tracer transport from blood to tissue.
k2 : The rate of tracer transport from tissue back to blood.
k3 : The rate of tracer binding to the target (e.g., PSMA).
k4 : The rate of dissociation of the tracer from the target.
In a study using PSMA+ LNCaP and PSMA- PC3 tumor-bearing mice, these rate constants were determined. researchgate.netnih.govcapes.gov.brd-nb.info For the PSMA+ LNCaP tumors, the kinetic analysis yielded the following values: K1 = 0.12 min⁻¹, k2 = 0.18 min⁻¹, k3 = 0.08 min⁻¹, and k4 = 0.004 min⁻¹. researchgate.netnih.govcapes.gov.br
Comparative analysis showed that while tracer delivery to the tissue (indicated by K1) was comparable between LNCaP and PC3 tumors, the binding and retention rates were significantly different. d-nb.info The binding rate (k3) was over 10 times higher in PSMA+ LNCaP tumors compared to PSMA- PC3 tumors (0.082 vs. 0.008). d-nb.info Furthermore, the dissociation rate (k4) was significantly lower in LNCaP tumors (0.004 vs. 0.061), leading to high retention of the tracer in PSMA-expressing tumors. d-nb.info
| Kinetic Rate Constant | LNCaP (PSMA+) Value (min⁻¹) | PC3 (PSMA-) Value (min⁻¹) | Reference |
|---|---|---|---|
| K1 | 0.12 | ~0.12 | researchgate.netnih.govcapes.gov.brd-nb.info |
| k2 | 0.18 | ~0.18 | researchgate.netnih.govcapes.gov.brd-nb.info |
| k3 | 0.08 | 0.008 | researchgate.netnih.govcapes.gov.brd-nb.info |
| k4 | 0.004 | 0.061 | researchgate.netnih.govcapes.gov.brd-nb.info |
In Vivo Metabolic Stability and Metabolite Profiling
The metabolic stability of a radiotracer is a critical factor for its utility, as the presence of radiometabolites can complicate image interpretation. Preclinical studies have demonstrated that [18F]DCFPyL possesses remarkable in vivo metabolic stability. researchgate.netnih.gov
Analysis of murine blood and urine samples using radio-HPLC at various time points up to 60 minutes post-injection revealed no detectable radiometabolites. researchgate.netnih.govd-nb.info The only radioactive species found in both plasma and urine was the intact parent compound, [18F]DCFPyL. researchgate.netnih.gov Similarly, other studies investigating metabolic stability at 1 hour post-injection also reported no in vivo degradation in blood, urine, or kidneys. nih.govtum.de This high metabolic stability ensures that the PET signal accurately reflects the distribution of the intended PSMA-targeting agent, simplifying pharmacokinetic modeling and enhancing the reliability of imaging results. researchgate.net
Analysis of Radiometabolites in Biological Samples (e.g., blood, urine)
The metabolic profile of [¹⁸F]DCFPyL has been investigated in preclinical animal models to characterize its stability in vivo. These studies typically involve the collection of biological samples, such as blood and urine, at various time points following the administration of the radiotracer. The samples are then processed and analyzed, commonly using radio-high-performance liquid chromatography (radio-HPLC), to separate and identify any potential radiometabolites.
In studies conducted on normal BALB/c mice, venous blood samples were collected at 5, 15, 30, and 60 minutes post-injection (p.i.), and urine was collected at 60 minutes p.i. d-nb.inforesearchgate.net. The blood was processed to separate plasma, blood cells, and precipitated proteins. d-nb.infonih.gov Analysis of these components helps to understand the distribution and metabolic fate of the radioactivity. d-nb.info
Research indicates that [¹⁸F]DCFPyL exhibits high metabolic stability. nih.gov In studies using CD-1 mice, analysis of blood, urine, and kidney samples at 1 hour post-injection showed no evidence of in vivo degradation for some related urea-based Prostate-Specific Membrane Antigen (PSMA) inhibitors, while a slight degradation was noted for others like [¹⁸F]PSMA-1007. researchgate.net Similarly, investigations in healthy rats have also confirmed that [¹⁸F]DCFPyL is stable in vivo. nih.govresearchgate.net The primary method of excretion observed in animal models is through the renal pathway. nih.govtum.de The analysis of urine samples is therefore crucial for identifying cleared metabolites. In mice, radio-HPLC analysis of urine collected 60 minutes after injection revealed that the vast majority of the radioactivity corresponded to the unchanged parent compound, indicating minimal formation of radiometabolites. d-nb.inforesearchgate.net
| Animal Model | Biological Sample | Time Point (p.i.) | Key Findings | Reference |
|---|---|---|---|---|
| BALB/c Mice | Blood (Plasma) | 5, 15, 30, 60 min | Radio-HPLC analysis performed to separate parent from metabolites. | d-nb.infonih.gov |
| BALB/c Mice | Urine | 60 min | Analysis showed high proportion of intact parent compound. | d-nb.info |
| CD-1 Mice | Blood, Urine, Kidneys | 60 min | Metabolic stability of related compounds compared; confirms high stability profile for urea-based inhibitors. | researchgate.net |
| Healthy Rats | Not specified | Not specified | Confirmed in vivo stability of [¹⁸F]DCFPyL. | nih.govresearchgate.net |
Assessment of Parent Compound Integrity Over Time
Assessing the integrity of the parent [¹⁸F]DCFPyL compound over time is a critical component of its preclinical characterization, confirming that the detected imaging signal originates from the intended target-specific molecule rather than from its breakdown products. High in vivo stability is a desirable characteristic for a PET radiotracer, ensuring high-quality images and accurate quantification. nih.gov
Studies in BALB/c mice have demonstrated the exceptional stability of [¹⁸F]DCFPyL. d-nb.inforesearchgate.net Radio-HPLC analysis of plasma samples taken at various intervals after injection showed that the parent compound remained largely intact. At 30 minutes post-injection, more than 98% of the radioactivity in the plasma was attributed to the unchanged [¹⁸F]DCFPyL. Even at 60 minutes, the integrity of the parent compound was maintained, with over 97% of the plasma radioactivity corresponding to intact [¹⁸F]DCFPyL.
Furthermore, analysis of urine from these mice at 60 minutes post-injection confirmed these findings, with 95% of the excreted radioactivity being in the form of the parent compound. This indicates that [¹⁸F]DCFPyL is not only stable in circulation but is also cleared through the renal system largely in its original form. This high level of stability is consistent across different preclinical models, including rats, where the compound has also been shown to be stable. nih.govresearchgate.net This characteristic is crucial as it minimizes the risk of non-specific uptake of radiometabolites, particularly bone uptake that could result from defluorination, which has been observed with other less stable radiotracers. researchgate.net
| Animal Model | Biological Sample | Time Point (p.i.) | Percentage of Intact Parent Compound | Reference |
|---|---|---|---|---|
| BALB/c Mice | Plasma | 30 min | >98% | |
| BALB/c Mice | Plasma | 60 min | >97% | |
| BALB/c Mice | Urine | 60 min | 95% | |
| Healthy Rats | Not specified | Not specified | Confirmed to be stable in vivo. | nih.govresearchgate.net |
Comparative Preclinical Evaluation of 18f Dcfpyl Analogues and Other Psma Probes
Structural Modifications and Their Impact on PSMA Targeting
The molecular structure of PSMA probes is a key determinant of their targeting efficiency, binding affinity, and pharmacokinetic properties. Researchers have explored various modifications to the core structure of [18F]DCFPyL to enhance its diagnostic capabilities.
The linker region in PSMA inhibitors plays a crucial role in their biological activity. Studies have shown that the introduction of a free carboxylic group in the linker region, such as by adding an amino acid to a Glu-urea-Glu (EuE)-based binding motif, can have a beneficial influence on the compound's properties. tum.de Modifications to the linker, including the incorporation of aminohexanoic acid (AH) linkers in phosphoramidate-based scaffolds, have been shown to improve PSMA binding and inhibition, which is critical for achieving favorable in vivo imaging characteristics. avcr.cz
Research has led to the development of novel 18F-labeled PSMA analogues designed to improve upon existing tracers.
Glu-urea-Glu (EuE)-based Inhibitors: Novel EuE-based inhibitors, such as EuE-k-¹⁸F-FBOA and EuE-k-β-a-¹⁸F-FPyl, have been developed with optimized linker structures. tum.denih.govnih.gov Preclinical comparisons demonstrated that these EuE-based ligands exhibit excellent PSMA affinities, and in some cases, significantly higher tumor accumulation in mice compared to [18F]DCFPyL and [18F]PSMA-1007. tum.denih.govnih.gov Specifically, EuE-k-β-a-FPyl showed a PSMA affinity 4- to 12-fold higher than EuE-k-FBOA, [18F]PSMA-1007, and [18F]DCFPyL. nih.gov These novel agents also displayed pronounced hydrophilicity and low unspecific uptake. tum.deresearchgate.net
Oxime-Linked Analogues: To address challenges like kidney retention, novel oxime-linked fluorine-18 (B77423) radiolabeled analogues of [18F]DCFPyL have been developed. snmjournals.org Analogues such as [¹⁸F]HexBz, [¹⁸F]AcPy, and [¹⁸F]HexPy were synthesized and evaluated in preclinical models. snmjournals.org These modifications aim to improve kidney clearance and tumor targeting. snmjournals.org
Comparative In Vitro Characterization with Other PSMA Radiotracers
In vitro studies are fundamental in characterizing the binding properties and cellular interactions of new radiotracers, providing a basis for their in vivo performance.
The binding affinity (often measured as IC50 or Ki) and the rate of internalization into tumor cells are critical parameters for a PSMA radiotracer's effectiveness.
In a comparative study, novel Glu-urea-Glu-based inhibitors demonstrated PSMA affinities that were commensurable with or higher than [18F]DCFPyL (IC50 = 12.3 ± 1.2 nM) and [18F]PSMA-1007 (IC50 = 4.2 ± 0.5 nM). tum.denih.govresearchgate.net For instance, EuE-k-¹⁸F-FBOA had an IC50 of 4.2 ± 0.4 nM, and EuE-k-β-a-¹⁸F-FPyl had an IC50 of 1.1 ± 0.2 nM. tum.denih.govresearchgate.net
Interestingly, there is not always a direct correlation between PSMA affinity and the efficiency of internalization. nih.gov For example, [18F]DCFPyL and [18F]PSMA-1007 showed identical internalization rates despite their IC50 values being approximately twofold different. tum.denih.gov However, the novel EuE-based inhibitors, which had enhanced affinity, also showed 1.4-fold and 2.7-fold higher internalization rates compared to the reference ligands. tum.deresearchgate.net This higher internalization is a key factor, potentially more important than affinity alone, for efficient tracer uptake and retention in tumors. tum.denih.gov
| Compound | PSMA Affinity (IC50, nM) | Relative Internalization Rate |
|---|---|---|
| [18F]DCFPyL | 12.3 ± 1.2 tum.denih.govresearchgate.net | Baseline tum.denih.gov |
| [18F]PSMA-1007 | 4.2 ± 0.5 tum.denih.govresearchgate.net | Identical to [18F]DCFPyL tum.denih.gov |
| EuE-k-¹⁸F-FBOA | 4.2 ± 0.4 tum.denih.govresearchgate.net | 1.4-fold higher than [18F]DCFPyL tum.deresearchgate.net |
| EuE-k-β-a-¹⁸F-FPyl | 1.1 ± 0.2 tum.denih.govresearchgate.net | 2.7-fold higher than [18F]DCFPyL tum.deresearchgate.net |
Comparative In Vivo Pharmacological and Imaging Studies
Head-to-head comparisons in animal models provide crucial data on the relative performance of different radiotracers in a living system, assessing their biodistribution, tumor uptake, and clearance kinetics.
[18F]DCFPyL vs. [18F]DCFBC: [18F]DCFPyL is a second-generation inhibitor that demonstrates approximately five times higher tumor affinity compared to the first-generation agent [18F]DCFBC. tum.defrontiersin.org This results in improved tumor uptake, faster plasma clearance, and lower accumulation in the liver for [18F]DCFPyL. tum.de The conspicuity of lesions with [18F]DCFPyL is notably higher due to very low blood pool activity. nih.gov
[18F]DCFPyL vs. [18F]PSMA-1007: In mouse models, [18F]DCFPyL and [18F]PSMA-1007 showed similar tumor accumulation at 1 hour post-injection (7.3 ± 1.0 %IA/g and 7.1 ± 1.5 %IA/g, respectively). tum.denih.govresearchgate.net However, their pharmacokinetic profiles differ. [18F]PSMA-1007 exhibits higher plasma protein binding (98%), leading to delayed blood clearance and a shift towards hepatobiliary excretion. tum.deresearchgate.net In contrast, [18F]DCFPyL displays rapid blood clearance and predominantly renal excretion. tum.denih.gov While [18F]PSMA-1007's reduced urinary excretion can be advantageous for detecting pelvic lesions, [18F]DCFPyL shows higher accumulation in the urinary system. thno.org
[18F]DCFPyL vs. [68Ga]PSMA-11: Preclinical and clinical comparisons suggest that [18F]DCFPyL and [68Ga]PSMA-11 have similar biodistribution and lesion detection rates. urologytimes.comnih.gov Some data indicates that [18F]DCFPyL may offer higher SUV values and better image resolution, potentially improving the detection of smaller lesions. frontiersin.org A meta-analysis concluded that [18F]DCFPyL is a suitable alternative to [68Ga]PSMA-11 for diagnosis and staging. urologytimes.com
[18F]DCFPyL vs. [18F]NaF and [18F]FDG: Comparative studies in metastatic prostate cancer patients reveal significant discordance between these tracers, highlighting tumor heterogeneity. snmjournals.orgnih.govsnmjournals.org
vs. [18F]NaF: [18F]NaF, a bone-specific tracer, detected significantly more bone metastases than [18F]DCFPyL. snmjournals.orgnih.govresearchgate.netnih.gov The concordance between the two for bone lesions was only about 50%. snmjournals.orgnih.govresearchgate.netnih.gov This suggests that [18F]NaF may provide additional staging information, particularly in castrate-resistant patients. snmjournals.orgsnmjournals.org
| Compound | Tumor Uptake (%IA/g) | Primary Clearance Route |
|---|---|---|
| [18F]DCFPyL | 7.3 ± 1.0 tum.denih.govresearchgate.net | Renal tum.denih.gov |
| [18F]PSMA-1007 | 7.1 ± 1.5 tum.denih.govresearchgate.net | Hepatobiliary nih.govresearchgate.net |
| EuE-k-¹⁸F-FBOA | 12.7 ± 2.0 tum.denih.govresearchgate.net | Renal tum.de |
| EuE-k-β-a-¹⁸F-FPyl | 13.0 ± 1.0 tum.denih.govresearchgate.net | Renal tum.de |
Differential Biodistribution and Clearance Kinetics
Preclinical studies in mouse models bearing human prostate cancer xenografts reveal distinct biodistribution profiles and clearance kinetics among various PSMA-targeted radiotracers. These differences are critical as they directly influence in vivo performance and imaging outcomes.
[18F]DCFPyL generally exhibits rapid blood clearance and is predominantly cleared through the renal pathway. tum.denih.gov This leads to low levels of non-specific uptake in most tissues, a favorable characteristic for imaging. However, notable uptake is observed in the kidneys and salivary glands, organs known to express PSMA. tum.denih.gov In comparison, some novel analogues demonstrate even faster clearance. For instance, a Glu-urea-Glu (EuE)-based inhibitor, EuE-k-18F-FBOA, showed faster clearance kinetics than [18F]DCFPyL. researchgate.net
Conversely, other probes like [18F]PSMA-1007 exhibit different pharmacokinetic behavior. Due to higher plasma protein binding (98%) and a less hydrophilic nature, [18F]PSMA-1007 shows delayed blood clearance and a shift towards hepatobiliary excretion. tum.denih.gov This results in increased background activity in microPET images and uptake in non-target tissues. tum.de Another analogue, EuE-k-β-a-18F-FPyl, while sharing the rapid renal clearance profile of [18F]DCFPyL and EuE-k-18F-FBOA, demonstrated higher kidney accumulation and delayed clearance kinetics compared to EuE-k-18F-FBOA. nih.govresearchgate.net
Studies with trifluoroborate-based PSMA probes have also shown varied biodistribution. While most demonstrated high tumor uptake and renal clearance, certain derivatives with a naphthylalanine linker led to significant gastrointestinal excretion. snmjournals.org However, a specific trifluoroborate probe with a dual glutamate-BF3 motif showed high tumor uptake without significant liver or gastrointestinal accumulation, distinguishing it from [18F]DCFPyL. snmjournals.orgnih.gov
The biodistribution of phosphoramidate-based PSMA inhibitors is also influenced by their structure. Increasing the lipophilicity through the addition of aminohexanoic acid linkers was found to be crucial for achieving favorable in vivo properties, with analogues showing rapid clearance from the blood and non-target organs. avcr.cz
Table 1: Comparative Biodistribution of PSMA Probes in LNCaP Tumor-Bearing Mice (% Injected Dose/Gram)
| Compound | Tumor (1h p.i.) | Kidney (1h p.i.) | Liver (1h p.i.) | Blood (1h p.i.) | Clearance Pathway | Reference |
|---|---|---|---|---|---|---|
| [18F]DCFPyL | 7.3 ± 1.0 | High | Low | Low | Renal | tum.denih.gov |
| [18F]PSMA-1007 | 7.1 ± 1.5 | Moderate | High | High | Hepatobiliary/Renal | tum.denih.gov |
| EuE-k-18F-FBOA | 12.7 ± 2.0 | High | Low | Low | Renal | tum.denih.gov |
| EuE-k-β-a-18F-FPyl | 13.0 ± 1.0 | Higher than EuE-k-18F-FBOA | Low | Low | Renal | tum.denih.gov |
Impact on Tumor-to-Background Ratios and Image Quality in Preclinical Models
The differential biodistribution and clearance kinetics directly translate to variations in tumor-to-background ratios and, consequently, the quality of preclinical PET images. High tumor uptake coupled with rapid clearance from non-target tissues is essential for achieving high-contrast images that clearly delineate tumor lesions.
[18F]DCFPyL demonstrates improved tumor-to-blood and tumor-to-background ratios compared to its predecessor, [18F]DCFBC, due to its rapid plasma clearance and lower liver accumulation. tum.de In preclinical models, [18F]DCFPyL achieves high tumor-to-blood ratios, for instance, a ratio of 8.3 was reported at 60 minutes post-injection in LNCaP tumor-bearing mice. d-nb.infonih.gov
Novel analogues have been developed with the aim of further improving these imaging characteristics. The EuE-based inhibitors, EuE-k-18F-FBOA and EuE-k-β-a-18F-FPyl, showed markedly enhanced tumor accumulation in LNCaP tumor-bearing mice compared to both [18F]DCFPyL and [18F]PSMA-1007. tum.denih.gov This enhanced tumor uptake is attributed to higher internalization rates into PSMA-expressing cells. tum.de Specifically, tumor accumulation for the EuE-based analogues was approximately 1.8 times higher than for [18F]DCFPyL at 1 hour post-injection. tum.denih.gov
The faster clearance kinetics of EuE-k-18F-FBOA, combined with its high tumor uptake, resulted in better high-contrast microPET imaging as early as 1 hour post-injection when compared to [18F]DCFPyL and the other analogues. researchgate.net In contrast, the delayed blood clearance and higher background activity of [18F]PSMA-1007, due to its high plasma protein binding, can interfere with the detection of smaller or lower-avidity tumor lesions in preclinical images. tum.de
Similarly, certain trifluoroborate-based probes demonstrated tumor-to-blood and tumor-to-muscle ratios that were not statistically different from [18F]DCFPyL, while one analogue, compound 7, showed even higher ratios. snmjournals.org Phosphoramidate-based analogues also achieved impressive tumor-to-blood ratios, reaching up to 69.6:1 at 2 hours post-injection, highlighting their potential for high-quality imaging. avcr.cz Another class of novel ligands, [18F]RPS-040 and [18F]RPS-041, also showed significantly greater tumor-to-background ratios compared to other established probes. nih.gov
Table 2: Comparative Tumor-to-Background Ratios in Preclinical Models
| Compound | Model | Tumor-to-Blood Ratio (Time p.i.) | Tumor-to-Muscle Ratio (Time p.i.) | Reference |
|---|---|---|---|---|
| [18F]DCFPyL | LNCaP Xenograft | 8.3 (60 min) | 17.0 ± 3.4 (60 min) | nih.gov |
| [18F]DCFPyL | PC3-PIP Xenograft | 123:1 (PIP to flu ratio) (1h) | - | snmjournals.org |
| [18F]RPS-040 | LNCaP Xenograft | 28.8 ± 8.06 (1h) | - | nih.gov |
| [18F]RPS-041 | LNCaP Xenograft | 20.78 ± 7.87 (1h) | - | nih.gov |
| [18F]Phosphoramidate 6 | CWR22Rv1 Xenograft | 69.6:1 (2h) | - | avcr.cz |
Advanced Preclinical Applications and Future Research Directions
Monitoring Therapeutic Responses in Preclinical Models
[18F]DCFPyL positron emission tomography (PET) serves as a potent imaging biomarker for the early assessment of treatment efficacy in preclinical settings. It enables longitudinal monitoring of changes in PSMA expression, which can be an indicator of tumor response or resistance to various anti-cancer therapies.
Assessment of PSMA Expression Changes in Response to Anti-Cancer Therapies (e.g., Androgen Deprivation Therapy (ADT))
A critical application of [18F]DCFPyL in preclinical research is the assessment of dynamic changes in PSMA expression following therapeutic interventions. Androgen Deprivation Therapy (ADT), a cornerstone of prostate cancer treatment, has been shown to modulate PSMA expression, and [18F]DCFPyL PET is instrumental in tracking these changes.
Preclinical studies have established that PSMA expression is inversely regulated by androgens. nih.govresearchgate.net Treatment of androgen receptor (AR)-positive prostate cancer cell lines with androgens suppresses PSMA expression. nih.govamegroups.cn Conversely, therapies that block androgen signaling, such as enzalutamide (B1683756) or abiraterone, can lead to an increase in PSMA expression and, consequently, higher uptake of [18F]DCFPyL. nih.govresearchgate.netamegroups.cn
This phenomenon has been explored in detail using various preclinical models. For instance, in studies with patient-derived xenograft (PDX) models of prostate cancer, the response to ADT showed significant heterogeneity. In an ADT-sensitive model (LuCaP73), treatment led to a three- to five-fold increase in [18F]DCFPyL tumor-to-muscle ratios, indicating a substantial upregulation of PSMA. nih.govnih.gov In contrast, another ADT-sensitive model (LuCaP136) showed no significant change in tracer uptake despite tumor regression. nih.govnih.govresearchgate.net Meanwhile, in an ADT-resistant model (LuCaP167), a moderate decrease in [18F]DCFPyL uptake was observed. nih.govnih.govresearchgate.net These findings highlight the complexity of PSMA regulation and demonstrate the value of [18F]DCFPyL PET in non-invasively characterizing the diverse molecular responses to ADT. nih.govnih.gov
Correlation of PET Signal with Tumor Volume Changes and Molecular Markers (e.g., Androgen Receptor (AR))
[18F]DCFPyL PET imaging data, when correlated with traditional measures of tumor response and molecular analyses, provides a more comprehensive picture of therapeutic efficacy. Preclinical studies concurrently measure tumor volume and [18F]DCFPyL uptake over the course of treatment to understand the relationship between changes in PSMA expression and tumor growth or regression. nih.govnih.gov
In the aforementioned LuCaP PDX models, while ADT-sensitive tumors (LuCaP73 and LuCaP136) showed significant volume reduction, the [18F]DCFPyL PET signal exhibited varied responses. nih.govnih.gov This discordance underscores that changes in tumor volume and PSMA expression are not always directly coupled. An increase in PET signal post-therapy may not indicate treatment failure but rather a "flare" response due to the upregulation of the target molecule, PSMA. amegroups.cn
| PDX Model | ADT Sensitivity | Tumor Volume Change with ADT | [18F]DCFPyL Uptake Change with ADT (Tumor:Muscle Ratio) | Implication |
|---|---|---|---|---|
| LuCaP73 | Sensitive | Significant Decrease | 3-5 fold Increase | PSMA upregulation in response to therapy |
| LuCaP136 | Sensitive | Significant Decrease | Unchanged | Tumor regression without PSMA modulation |
| LuCaP167 | Resistant | Minimally Changed | ~45% Decrease | Potential PSMA downregulation in resistant disease |
Development of Novel Animal Models for PSMA Imaging Research
The development and characterization of advanced animal models that accurately recapitulate human disease are crucial for translational research. [18F]DCFPyL plays a significant role in validating and utilizing these models for studying PSMA-targeted imaging and therapies.
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, created by implanting tumor tissue from a patient into an immunocompromised mouse, are invaluable for cancer research as they retain the characteristics of the original human tumor. The LuCaP series of prostate cancer PDXs are widely used models in which [18F]DCFPyL has been employed to study the heterogeneity of PSMA expression and response to therapies like ADT. nih.govnih.govresearchgate.netresearchgate.net These models reflect the diverse spectrum of human prostate cancer, from androgen-sensitive to castration-resistant disease. nih.govnih.gov
Using [18F]DCFPyL PET, researchers can characterize the PSMA expression levels in different LuCaP PDX lines in vivo. nih.govsnmjournals.org This allows for the selection of appropriate models for specific research questions, such as investigating mechanisms of therapy resistance or testing novel PSMA-targeted agents. snmjournals.org Furthermore, these models have been adapted to create in vitro organoid cultures, where [18F]DCFPyL binding assays have shown a remarkable similarity in PSMA levels between the in vivo PDX tumors and their corresponding organoids. snmjournals.org
Genomically Characterized Mouse Models
In addition to PDX models, genomically characterized mouse models, including transgenic models, are powerful tools for PSMA imaging research. These models are engineered to have specific genetic alterations known to drive cancer, allowing for the study of PSMA expression in the context of a defined genetic background. biorxiv.orgbiorxiv.org
One such model is the Hi-Myc transgenic mouse, which overexpresses the Myc oncogene in the prostate, leading to the spontaneous development of prostate adenocarcinoma that closely mimics human disease progression. biorxiv.org Studies using [18F]DCFPyL PET have demonstrated that PSMA is highly upregulated in the prostates of Hi-Myc mice, from early-stage prostatic intraepithelial neoplasia (PIN) through to invasive cancer. biorxiv.orgbiorxiv.org In contrast, [18F]DCFPyL PET signal was not detected in the prostates of wild-type mice or in the TRAMP model of prostate cancer, highlighting the specificity of PSMA expression in the Hi-Myc model. biorxiv.orgbiorxiv.org This non-invasive confirmation of PSMA expression makes the Hi-Myc model a valuable tool for investigating PSMA biology and for the preclinical evaluation of PSMA-targeted diagnostics and therapeutics. biorxiv.org
| Model Type | Specific Example(s) | Key Characteristics | Application with [18F]DCFPyL |
|---|---|---|---|
| Cell Line Xenograft | LNCaP, PC3-PIP (PSMA+) / PC3-flu (PSMA-) | Established human cancer cell lines grown as tumors in mice. aacrjournals.orgd-nb.info | Initial validation of tracer specificity and pharmacokinetic profiling. aacrjournals.orgnih.govd-nb.info |
| Patient-Derived Xenograft (PDX) | LuCaP series (e.g., LuCaP73, 136, 141, 167) | Patient tumor tissue grown in mice, preserving original tumor heterogeneity. nih.govnih.govsnmjournals.org | Studying heterogeneous therapy responses and molecular correlates of PSMA expression. nih.govnih.govsnmjournals.org |
| Genomically Characterized Mouse Model | Hi-Myc Transgenic Mouse | Genetically engineered to develop spontaneous, autochthonous tumors with specific driver mutations. biorxiv.orgbiorxiv.org | Investigating PSMA expression during defined stages of tumor development and progression. biorxiv.orgbiorxiv.org |
Elucidation of PSMA Biology and Pathophysiology using [18F]DCFPyL
[18F]DCFPyL PET imaging is not only a tool for therapeutic monitoring but also a method to investigate the fundamental biology and pathophysiology of PSMA. nih.gov PSMA, also known as glutamate (B1630785) carboxypeptidase II, is a transmembrane protein with enzymatic functions. researchgate.net While it is highly overexpressed in most prostate cancers, its precise role in oncogenesis is still being explored. nih.govresearchgate.net
Preclinical imaging with [18F]DCFPyL has been pivotal in studying the regulation of PSMA. As previously noted, a key finding is the inverse relationship between androgen receptor (AR) signaling and PSMA expression. amegroups.cn In vivo imaging with [18F]DCFPyL in various preclinical models has repeatedly validated this observation, showing that androgen blockade increases tracer uptake in AR-positive tumors. amegroups.cn This has profound implications, suggesting that PSMA-targeted imaging can be a surrogate marker for AR pathway activity, a central driver of prostate cancer. aacrjournals.orgnih.gov
Furthermore, [18F]DCFPyL has been used to demonstrate PSMA expression in the neovasculature of non-prostate solid tumors, supporting the role of PSMA in tumor angiogenesis. aacrjournals.org The ability to non-invasively image PSMA expression in living subjects with [18F]DCFPyL allows researchers to study its expression patterns across different tumor types and stages of progression, investigate its response to various therapies beyond ADT, and better understand its contribution to cancer biology. nih.govnih.gov This knowledge is essential for optimizing the use of PSMA-targeted diagnostics and for developing new therapeutic strategies. nih.gov
Investigation of PSMA Regulation Mechanisms
Preclinical studies utilizing [18F]DCFPyL have been instrumental in elucidating the complex mechanisms that regulate PSMA expression. A significant area of investigation has been the interplay between androgen receptor (AR) signaling and PSMA levels. Early research demonstrated that androgens can suppress PSMA expression through an AR-dependent pathway. nih.gov Conversely, treatments that target the androgen-receptor axis, such as enzalutamide, have been shown to increase PSMA expression in vitro. nih.govsnmjournals.org This inverse relationship is critical for interpreting imaging results in patients undergoing androgen deprivation therapy (ADT).
Studies using patient-derived xenograft (PDX) organoid models of prostate cancer have further validated these findings. snmjournals.org Using [18F]DCFPyL, researchers have shown that AR negatively regulates PSMA expression in these clinically relevant models. snmjournals.org In LuCaP141 organoids, which are responsive to ADT, a notable change in PSMA levels was observed when the organoids were cultured in an androgen-deprived environment. snmjournals.org This ability to monitor treatment-induced changes in PSMA expression highlights the potential of [18F]DCFPyL as a tool for therapeutic monitoring. snmjournals.org However, the response to ADT can be heterogeneous, and these preclinical models are crucial for understanding the genomic and phenotypic factors that contribute to the variable PSMA expression seen in patients. snmjournals.orgnih.gov
Beyond androgen regulation, other factors influencing PSMA expression have been identified. For instance, some DNA-damaging agents and ionizing radiation have been shown to upregulate PSMA protein expression in certain prostate cancer cell lines. nih.gov
Table 1: Preclinical Findings on PSMA Regulation
| Model System | Treatment/Condition | Observed Effect on PSMA | Reference |
| Prostate Cancer Cell Lines | Androgens | Suppression of PSMA expression | nih.gov |
| Prostate Cancer Cell Lines | Enzalutamide, Abiraterone | Increased PSMA expression | nih.gov |
| LuCaP141 Organoids | Androgen Deprivation | Increased PSMA expression | snmjournals.org |
| LNCaP, LNCap95, 22RV1 cells | Ionizing Radiation | Upregulation of PSMA protein expression | nih.gov |
Role of PSMA in Tumor Microenvironment and Angiogenesis
PSMA is not only expressed on prostate cancer cells but is also significantly overexpressed in the neovasculature of a variety of solid tumors, pointing to its role in the tumor microenvironment and angiogenesis. springermedizin.ataacrjournals.org This has expanded the potential applications of PSMA-targeted imaging beyond prostate cancer to other malignancies like hepatocellular carcinoma. plos.org
Preclinical studies using [18F]DCFPyL and other PSMA-targeted agents have confirmed PSMA expression on tumor-associated blood vessels. plos.orgdovepress.com This allows for non-invasive assessment of tumor angiogenesis. In preclinical models of hepatocellular carcinoma, [18F]DCFPyL PET/CT is being investigated for its ability to detect tumor sites and assess treatment response, with the tracer's uptake correlating with PSMA expression in the tumor vasculature. plos.org The expression of PSMA has also been noted in activated macrophages, suggesting a role in inflammation. dovepress.com
Integration with Multi-Modal Preclinical Imaging Techniques (e.g., PET/MRI)
The integration of [18F]DCFPyL PET with magnetic resonance imaging (MRI) in hybrid PET/MRI systems offers significant advantages for preclinical research. clinicaltrials.govmediso.comaspectimaging.com This dual-modality approach combines the high sensitivity and quantitative molecular information from PET with the superior soft-tissue contrast and anatomical detail of MRI. cancer.govresearchgate.netresearchgate.net
Preclinical PET/MRI allows for the simultaneous acquisition of functional and anatomical data, providing a more comprehensive picture of tumor biology and response to therapy. clinicaltrials.govcapes.gov.br In preclinical studies, [18F]DCFPyL PET/MRI has been used to precisely localize dominant intraprostatic tumor foci. researchgate.netcapes.gov.br The excellent image resolution afforded by these systems is crucial for detecting small lesions and accurately delineating tumor boundaries. clinicaltrials.govnih.gov Furthermore, the ability to perform dynamic PET imaging concurrently with MRI provides valuable pharmacokinetic data. nih.gov The development of dedicated preclinical PET/MRI systems, including those with high-field 3T and 7T magnets, continues to advance the capabilities of multi-modal imaging research. mediso.com
Design and Synthesis of Next-Generation PSMA-Targeted Radiotracers Based on [18F]DCFPyL Insights
The clinical success and preclinical insights from [18F]DCFPyL have spurred the development of next-generation PSMA-targeted radiotracers with improved properties. springermedizin.atresearchgate.net
One approach involves modifying the chemical structure of the PSMA ligand. mdpi.com Researchers have investigated replacing the glutamate moiety in the Lys-urea-Glu pharmacophore with 2-aminoadipic acid (Aad), which has shown to reduce uptake in off-target organs like the spleen and salivary glands. semanticscholar.org However, this particular modification led to an unexpected increase in kidney uptake. semanticscholar.org Another strategy involves altering the linker region of the molecule. researchgate.net Modifications to linker length and the inclusion of additional negative charges can influence the binding affinity and biodistribution of the tracer. mdpi.com
Other preclinical strategies to reduce kidney uptake include the co-administration of blocking agents like 2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA), which has been shown to effectively reduce the renal uptake of PSMA radiotracers. thno.orgsemanticscholar.org Another approach that has shown promise in preclinical models is reducing the specific activity of the radiopharmaceutical by adding a non-radioactive ("cold") ligand, which can saturate uptake in the kidneys and salivary glands with minimal impact on tumor uptake. biorxiv.org Additionally, incorporating albumin-binding moieties is a strategy being explored to improve the pharmacokinetic profile of PSMA ligands. thno.org
Table 2: Strategies for Improved Pharmacokinetics of PSMA Tracers
| Strategy | Approach | Preclinical Finding | Reference |
| Pharmacophore Modification | Replace Glu with Aad in Lys-urea-Glu | Reduced spleen and salivary gland uptake, but increased kidney uptake. | semanticscholar.org |
| Linker Modification | Alter linker length and charge | Can alter binding affinity and biodistribution. | mdpi.com |
| Co-administration | Inject with 2-PMPA | Significantly reduced renal uptake of PSMA tracers. | thno.orgsemanticscholar.org |
| Specific Activity Reduction | Add non-radioactive ligand (e.g., PSMA-11) | Substantially reduced kidney and salivary gland uptake without affecting tumor uptake. | biorxiv.org |
| Albumin Binding | Incorporate albumin-binding moieties | A general strategy to improve pharmacokinetics. | thno.org |
The radiosynthesis of [18F]DCFPyL typically involves a two-step process. aacrjournals.org While effective, researchers are continuously exploring novel radiochemistry approaches to simplify and improve the production of 18F-labeled PSMA tracers. nih.gov
One promising method is the use of aluminum fluoride (B91410) ([18F]AlF) complexation for direct labeling, which offers a simpler and more accessible synthesis pathway. snmjournals.orgnih.gov This has led to the development of tracers like [18F]AlF-PSMA-11. snmjournals.org Another innovative approach is the use of the silicon-fluoride acceptor (SiFA) moiety, which allows for rapid radiofluorination with 18F under mild conditions. snmjournals.org This has been successfully applied in the development of new SiFA-PSMA diagnostic agents. snmjournals.org
Efforts are also focused on optimizing automated synthesis procedures for existing tracers like [18F]DCFPyL to make them more efficient for clinical-scale production. nih.govmdpi.com This includes direct radiofluorination methods that can be performed in a single reactor on automated synthesis units, reducing production time and complexity. nih.govmdpi.com
Q & A
Q. What is the mechanism of action of Dcfpyl F-18 in prostate-specific membrane antigen (PSMA)-targeted PET imaging?
this compound ([¹⁸F]DCFPyL) is a urea-based radiopharmaceutical that binds to PSMA, a transmembrane glycoprotein overexpressed in prostate cancer cells. Upon administration, the fluorine-18 isotope emits positrons, enabling detection via PET imaging. The ligand’s high affinity for PSMA allows precise localization of metastatic lesions, even at low tumor volumes . Methodological Insight: Validate binding specificity using competitive inhibition assays with non-radioactive PSMA inhibitors and correlate imaging results with histopathology .
Q. What are the standardized protocols for synthesizing [¹⁸F]DCFPyL?
Synthesis involves nucleophilic fluorination of a precursor (e.g., DCFPyL precursor) using a cyclotron-produced [¹⁸F]fluoride ion. Key steps include:
- Purification via HPLC to achieve radiochemical purity >95% .
- Quality control via radio-TLC and mass spectrometry to confirm identity and stability . Methodological Insight: Optimize reaction time and temperature to minimize byproducts; Ravert et al. improved yields by adjusting precursor concentration and using solid-phase extraction .
Q. How should researchers design preclinical studies to evaluate [¹⁸F]DCFPyL biodistribution?
- Use PSMA-expressing xenograft models (e.g., LNCaP cells in mice) .
- Administer [¹⁸F]DCFPyL intravenously and measure uptake in target tissues (e.g., prostate tumors, salivary glands) at timed intervals.
- Compare with PSMA-negative controls to confirm specificity . Data Analysis: Express results as percentage injected dose per gram (%ID/g) and use ANOVA to assess significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in tumor uptake values between [¹⁸F]DCFPyL and Ga-68-labeled PSMA agents?
Discrepancies arise from differences in radionuclide half-life (¹⁸F: 110 min vs. ⁶⁸Ga: 68 min) and imaging protocols. Methodological Approach:
- Conduct head-to-head studies in the same patient cohort, standardizing injection-to-scan time and dosimetry .
- Use quantitative PET metrics (SUVmax, SUVpeak) and correlate with immunohistochemical PSMA expression levels .
Q. What strategies optimize [¹⁸F]DCFPyL PET imaging parameters for detecting oligometastatic disease?
- Timing : Image acquisition at 60–90 minutes post-injection balances target-to-background ratio and radioactive decay .
- Dosage : 333 MBq (9 mCi) is standard, but dose reduction studies (e.g., 185 MBq) are feasible with advanced reconstruction algorithms .
- Quantitative Analysis : Implement PSMA-specific segmentation software to distinguish low-uptake lesions from noise .
Q. How should researchers address variability in [¹⁸F]DCFPyL uptake in non-target tissues (e.g., salivary glands)?
- Mechanistic Studies : Investigate off-target binding via blocking studies with excess PSMA inhibitor .
- Data Normalization : Use spleen or liver uptake as reference standards to calculate tumor-to-background ratios .
- Statistical Modeling : Apply mixed-effects models to account for inter-patient variability .
Q. What methodologies validate [¹⁸F]DCFPyL’s cost-effectiveness compared to conventional imaging (CT/MRI/bone scan)?
- Cost-Effectiveness Analysis (CEA) : Compare upfront costs (e.g., 17,176 for conventional imaging) with long-term savings from reduced false positives and unnecessary treatments .
- Quality-Adjusted Life Years (QALYs) : Model incremental cost per QALY gained using Markov simulations . Data Source: Subramanian et al. demonstrated superior cost-effectiveness over 10 years due to reduced additional imaging and therapy adjustments .
Data Management and Reproducibility
Q. What guidelines ensure reproducibility in [¹⁸F]DCFPyL PET studies?
- Detailed Methods : Report synthesis parameters (precursor batch, reaction time), imaging protocols (scan duration, reconstruction algorithms), and statistical thresholds .
- Open Data : Share raw PET datasets and analysis code via repositories like Zenodo or GitHub .
- Preclinical Checklists : Adhere to NIH guidelines for animal studies, including randomization and blinding .
Q. How should researchers handle discordant findings between [¹⁸F]DCFPyL PET and histopathology?
- Root-Cause Analysis : Re-examine tissue sampling errors (e.g., missed lesions during biopsy) or PSMA heterogeneity within tumors .
- Multimodal Correlation : Integrate MRI or PSMA immunohistochemistry to resolve false positives/negatives .
Comparative and Integrative Studies
Q. What experimental designs are recommended for comparing [¹⁸F]DCFPyL with next-generation PSMA-targeted agents?
- Phase II Trials : Use a crossover design where patients receive both tracers, minimizing inter-subject variability .
- Endpoint Selection : Focus on detection rates of subcentimeter lesions and inter-observer agreement .
- Data Synthesis : Perform meta-analyses pooling results from multiple centers to enhance statistical power .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
